

Application Notes and Protocols: Synthesis of TAM558

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Compound of Interest

Compound Name: TAM558 intermediate-1

Cat. No.: B12369864

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Introduction

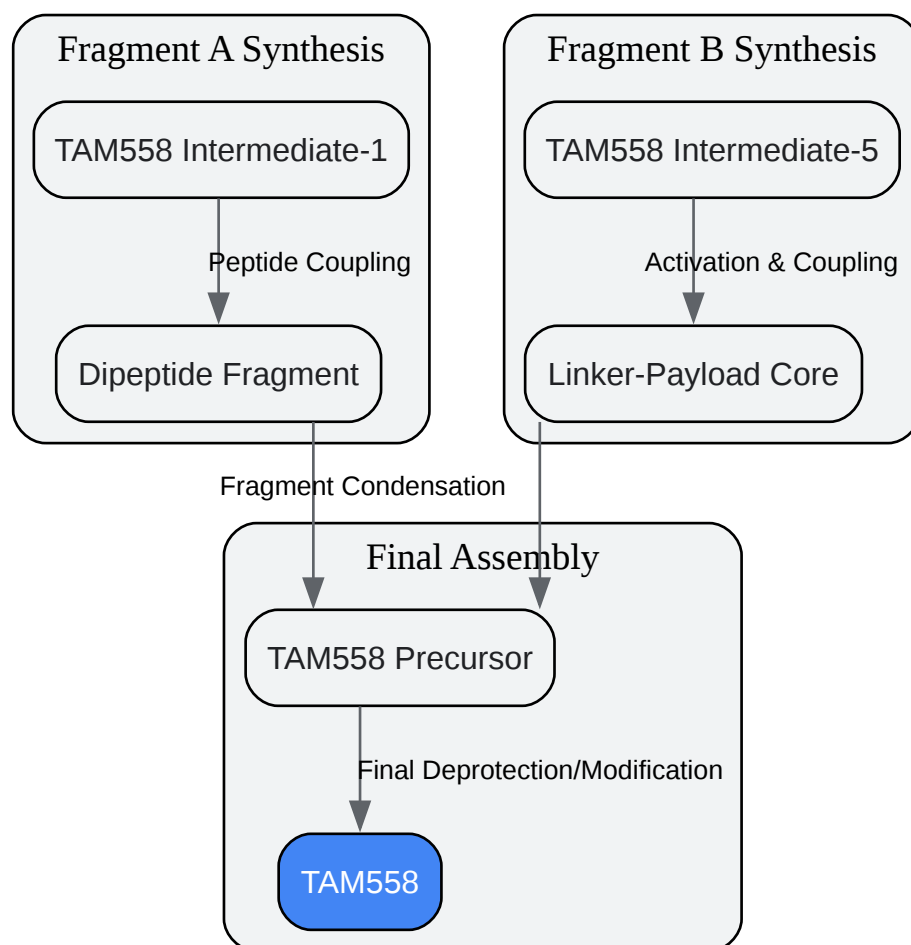
TAM558 is a potent cytotoxic agent, or "payload," integral to the development of the antibody-drug conjugate (ADC) OMTX705.[1][2] OMTX705 is an ADC that targets the fibroblast activation protein (FAP), a protein expressed on cancer-associated fibroblasts, making it a promising candidate for targeted cancer therapy. The intricate molecular structure of TAM558 necessitates a multi-step synthesis involving key intermediates. While detailed proprietary synthesis protocols are not publicly available, this document outlines a plausible and comprehensive step-by-step synthetic pathway from known intermediates, based on established principles of medicinal and organic chemistry.

These protocols are intended for research and development purposes and should be carried out by qualified chemists in a controlled laboratory setting.

Proposed Synthetic Pathway of TAM558

The synthesis of TAM558 is a complex process that can be conceptually broken down into the formation of key peptide and linker fragments, followed by their sequential coupling. The known starting points for this proposed synthesis are **TAM558 intermediate-1** and TAM558 intermediate-5.[3][4] The overall strategy involves the careful construction of the peptidic core, attachment of the linker moiety, and final elaboration to yield the complete TAM558 molecule.

Diagram of the Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for TAM558 from key intermediates.

Experimental Protocols

Note: The following protocols are hypothetical and based on standard organic synthesis techniques. Specific reaction conditions, such as temperature, reaction time, and solvent choice, may require optimization. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Step 1: Synthesis of the Dipeptide Fragment from TAM558 Intermediate-1

- Materials: **TAM558 Intermediate-1**, protected amino acid, coupling agent (e.g., HATU, HOBt), tertiary amine base (e.g., DIPEA), anhydrous solvent (e.g., DMF).
- Protocol:
 - Dissolve **TAM558 Intermediate-1** and the protected amino acid in anhydrous DMF.
 - Cool the solution to 0 °C in an ice bath.
 - Add the coupling agent (e.g., HATU) and HOBt to the reaction mixture.
 - Slowly add DIPEA to the stirring solution.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
 - Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography to obtain the dipeptide fragment.

Step 2: Activation and Coupling of TAM558 Intermediate-5 to form the Linker-Payload Core

- Materials: TAM558 Intermediate-5, linker precursor with a reactive group, activating agent (if necessary), anhydrous solvent (e.g., DCM or THF).
- Protocol:
 - Dissolve TAM558 Intermediate-5 in the chosen anhydrous solvent.
 - If the linker precursor requires activation (e.g., conversion to an active ester), perform this step separately according to standard procedures.

- Add the activated linker precursor to the solution of TAM558 Intermediate-5.
- Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
- Once the reaction is complete, remove the solvent under reduced pressure.
- Purify the residue by column chromatography to yield the Linker-Payload Core.

Step 3: Fragment Condensation to form the TAM558 Precursor

- Materials: Dipeptide Fragment (from Step 1), Linker-Payload Core (from Step 2), coupling reagents, anhydrous solvent.
- Protocol:
 - If necessary, deprotect the appropriate functional group on either the Dipeptide Fragment or the Linker-Payload Core to allow for coupling.
 - Dissolve both fragments in an anhydrous solvent like DMF.
 - Following a similar procedure to Step 1, use a suitable peptide coupling agent and base to facilitate the condensation of the two fragments.
 - Stir the reaction at room temperature until completion, as monitored by LC-MS.
 - Work up the reaction as described in Step 1.
 - Purify the crude product via preparative HPLC to obtain the TAM558 Precursor.

Step 4: Final Deprotection/Modification to Yield TAM558

- Materials: TAM558 Precursor, deprotection agent (e.g., TFA for Boc groups, or specific conditions for other protecting groups), scavenger (if needed), purification solvents.
- Protocol:
 - Dissolve the TAM558 Precursor in a suitable solvent for deprotection.

- Add the deprotection reagent. For example, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for the removal of Boc protecting groups.
- Stir the reaction at room temperature for 1-4 hours.
- Monitor the removal of the protecting group(s) by LC-MS.
- Upon completion, remove the solvent and excess deprotection reagent under a stream of nitrogen or by evaporation.
- Triturate the residue with a non-polar solvent (e.g., diethyl ether) to precipitate the deprotected product.
- Collect the solid by filtration and purify by preparative HPLC to obtain the final product, TAM558.
- Lyophilize the pure fractions to yield TAM558 as a solid.

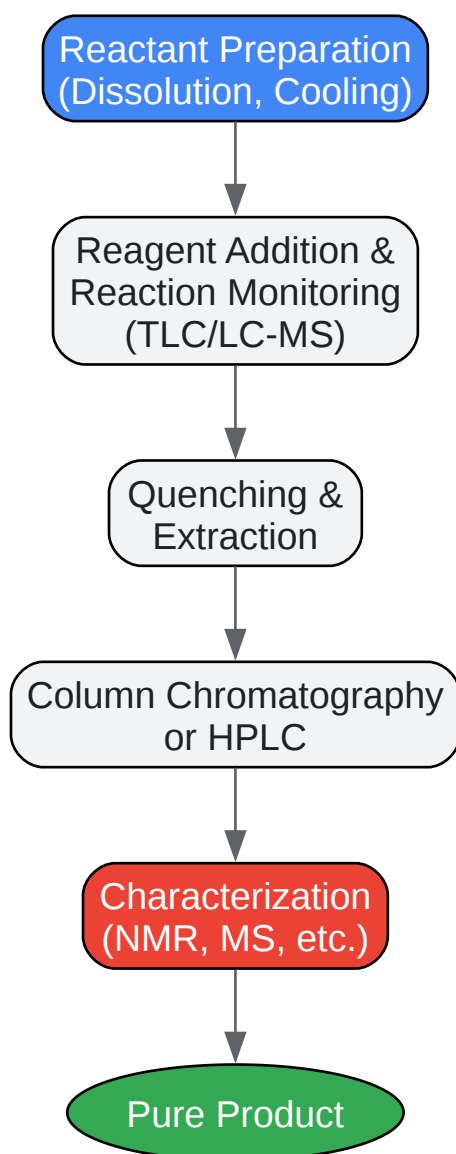
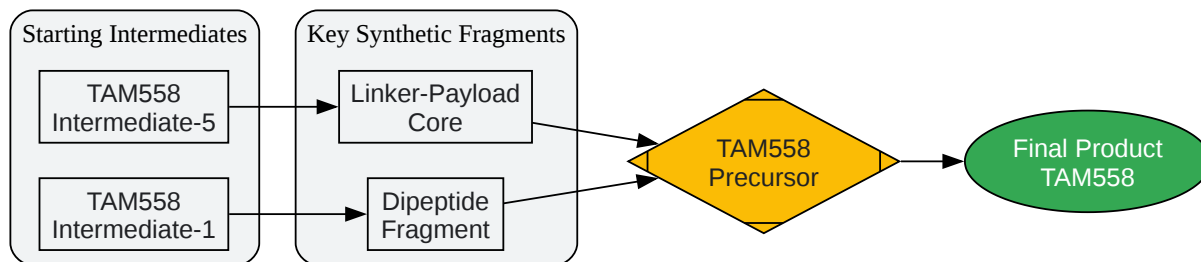
Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthesis of TAM558. Note: These values are illustrative and would need to be determined experimentally.

Step	Reaction	Reactants	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Peptide Coupling	TAM558 Int-1, Protected Amino Acid	DMF	0 to RT	18	75
2	Linker Coupling	TAM558 Int-5, Activated Linker	DCM	RT	8	80
3	Fragment Condensation	Dipeptide Fragment, Linker- Payload Core	DMF	RT	24	60
4	Final Deprotection	TAM558 Precursor	DCM/TFA	RT	2	90

Signaling Pathway and Experimental Workflow Diagrams

Logical Relationship of Synthetic Fragments



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